molecular formula C29H36N2O5 B4973549 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B4973549
M. Wt: 492.6 g/mol
InChI Key: VQMCYOFGJKJHGN-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine is a complex organic molecule featuring two benzyl groups, three methoxy groups, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine, one could begin with the selective functionalization of benzyl alcohol to incorporate methoxy and benzyloxy groups. The piperazine ring is then alkylated using the benzyl derivatives through nucleophilic substitution reactions under controlled conditions, often in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial-scale production often involves multi-step synthesis routes with careful optimization of reaction conditions, including temperature control, solvent selection, and purification steps such as recrystallization or column chromatography to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo several reactions:

  • Oxidation: : Undergoes oxidation, especially at the benzylic positions, to form benzaldehyde derivatives.

  • Reduction: : Can be reduced, particularly at the benzyl groups, converting them to the corresponding hydrocarbons.

  • Substitution: : Halogenation, nitration, or sulfonation reactions are possible at the aromatic rings.

Common Reagents and Conditions Used

  • Oxidation: : Commonly performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: : Reagents such as sulfuric acid, nitric acid, or halogens in the presence of Lewis acids.

Major Products Formed: The primary products depend on the specific reactions undertaken. For instance, oxidation may yield benzaldehyde derivatives, while reduction yields the corresponding hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization.

Biology and Medicine: It has potential applications in drug discovery and medicinal chemistry. Its structure suggests possible activity in modulating biological pathways, making it a candidate for pharmaceutical research.

Industry: Industrial applications include its use in the synthesis of advanced materials, particularly in the creation of polymers and specialty chemicals.

Mechanism of Action

The precise mechanism of action is context-dependent. For potential biological applications, it likely interacts with molecular targets through its aromatic rings and piperazine moiety. The methoxy groups can enhance the compound's binding affinity to enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Other Compounds: Compared to similar compounds like 1-benzyl-4-(3,4,5-trimethoxybenzyl)piperazine or 1-(3,4-methylenedioxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both benzyloxy and methoxy groups, which may result in distinct chemical properties and reactivity.

List of Similar Compounds

  • 1-Benzyl-4-(3,4,5-trimethoxybenzyl)piperazine

  • 1-(3,4-Methylenedioxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

  • 1-(4-Methoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

This compound, with its unique structural features, offers a range of possibilities in both scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O5/c1-32-25-11-10-23(16-26(25)36-21-22-8-6-5-7-9-22)19-30-12-14-31(15-13-30)20-24-17-27(33-2)29(35-4)28(18-24)34-3/h5-11,16-18H,12-15,19-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMCYOFGJKJHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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